Lipophilicity Enhancement: Calculated LogP Comparison of Trifluoromethylated vs. Non-Fluorinated Pyrazole Acetic Acids
The target compound contains a 3-CF₃ group, which is absent in the direct analog 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1421760-43-1). Class-level analysis of pyrazole acetic acid derivatives indicates that a trifluoromethyl substituent increases the calculated logP by approximately 0.8–1.2 units relative to the corresponding non-fluorinated congener [1]. While experimentally measured logP values for the target compound are not publicly available, the non-fluorinated analog has a predicted logP of approximately 0.8–1.0 (based on fragment-based AlogP calculations for similar C₈H₁₂N₂O₂ pyrazoles), yielding an estimated logP of 1.6–2.2 for the target compound. This increase in lipophilicity is expected to enhance passive membrane permeability and target protein binding in drug discovery contexts [1].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated logP ~1.6–2.2 (predicted; no experimental value publicly available) |
| Comparator Or Baseline | 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid, estimated logP ~0.8–1.0 |
| Quantified Difference | Approximately +0.8 to +1.2 logP units |
| Conditions | Fragment-based and atom-based AlogP calculation methods; class-level extrapolation from structurally related pyrazole acetic acid derivatives |
Why This Matters
Higher lipophilicity directly affects membrane permeability and oral bioavailability potential, making the trifluoromethylated compound a more suitable intermediate for CNS-penetrant or intracellular-targeting drug candidates.
- [1] NBInno. Choosing the Right Pyrazole Intermediate for Pharmaceutical Synthesis. Published 2025-09-17. https://www.nbinno.com/choosing-the-right-pyrazole-intermediate/ (accessed 2026-05-01). View Source
